

An In-depth Technical Guide to 2-Bromo-5-iodo-3-nitropyridine

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Compound of Interest

Compound Name: 2-Bromo-5-iodo-3-nitropyridine

Cat. No.: B1288167

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **2-Bromo-5-iodo-3-nitropyridine**, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Chemical Properties

2-Bromo-5-iodo-3-nitropyridine is a halogenated nitro-substituted pyridine derivative. Its trifunctional nature, featuring bromo, iodo, and nitro groups on the pyridine scaffold, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of both bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the pyridine ring.

Physicochemical Data

A summary of the key physicochemical properties for **2-Bromo-5-iodo-3-nitropyridine** (CAS Number: 426463-20-9) is presented below. It should be noted that while basic identifiers are well-established, certain experimental data such as melting point and solubility are not consistently reported in publicly available literature.

Property	Value	Source(s)
CAS Number	426463-20-9	[1][2]
Molecular Formula	C ₅ H ₂ BrIN ₂ O ₂	[1][2]
Molecular Weight	328.89 g/mol	[1][2]
Appearance	Solid	[1][2]
SMILES String	[O-]--INVALID-LINK-- <chem>c1cc(l)cnc1Br</chem>	[1][2]
InChI	1S/C5H2BrIN2O2/c6-5- 4(9(10)11)1-3(7)2-8-5/h1-2H	[1][2]
InChI Key	ZEECRCKYHSULQO- UHFFFAOYSA-N	[1][2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Reactivity and Applications in Drug Development

The reactivity of **2-Bromo-5-iodo-3-nitropyridine** is largely dictated by its three functional groups. The pyridine ring, being electron-deficient due to the nitro group, is activated towards nucleophilic aromatic substitution. The bromine and iodine substituents serve as excellent leaving groups and are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of various carbon, nitrogen, and oxygen-based functionalities.

This versatile reactivity profile makes **2-Bromo-5-iodo-3-nitropyridine** a valuable intermediate in the synthesis of complex heterocyclic molecules, which are often the core scaffolds of biologically active compounds. Its utility is particularly noted in the development of novel therapeutic agents and agrochemicals. For instance, related bromo-nitro-pyridine derivatives are pivotal in creating potential anti-cancer agents and other therapeutic compounds.[3]

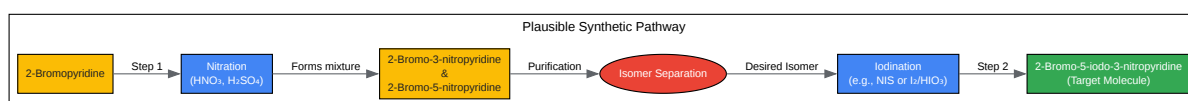
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-5-iodo-3-nitropyridine** is not readily available in the cited literature, a logical synthetic route can be inferred from established procedures for analogous compounds. The synthesis would likely involve a multi-step process starting from a simpler pyridine derivative, followed by sequential nitration, bromination, and iodination. The order of these steps would be critical to ensure correct regioselectivity.

A plausible synthesis could start with the nitration of a suitable bromopyridine, followed by iodination. For example, the synthesis of the related compound 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated using N-Bromosuccinimide (NBS) and then iodinated using a mixture of potassium iodate and potassium iodide in sulfuric acid. A similar strategy, omitting the amino group, could potentially be adapted for the synthesis of the title compound.

Synthesis Workflow

The following diagram illustrates a logical workflow for a potential synthesis of **2-Bromo-5-iodo-3-nitropyridine** based on common organic chemistry transformations for pyridine rings.



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Caption: A logical workflow for the synthesis of **2-Bromo-5-iodo-3-nitropyridine**.

Spectral Data

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2-Bromo-5-iodo-3-nitropyridine** are not widely available in the public domain. Commercial suppliers may provide this data upon request or in their certificate of analysis.^[4] Researchers

synthesizing this compound would need to perform their own spectral analysis to confirm its identity and purity.

Safety and Handling

2-Bromo-5-iodo-3-nitropyridine is classified as an irritant and is harmful if swallowed.^[2] Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation mark)^{[1][2]}
- Signal Word: Warning^{[1][2]}
- Hazard Statement: H302 (Harmful if swallowed)^{[1][2]}
- Hazard Class: Acute Toxicity 4 (Oral)^{[1][2]}

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area, such as a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

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References

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